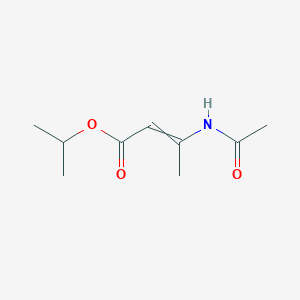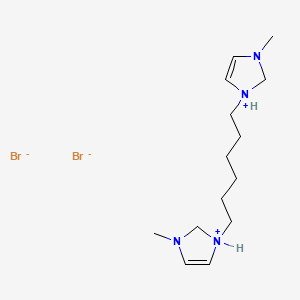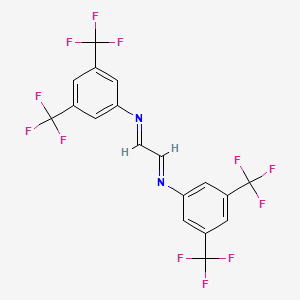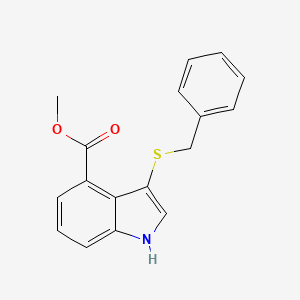![molecular formula C16H17F3N2O4 B14258522 2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester](/img/structure/B14258522.png)
2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester is a complex organic compound known for its unique spirocyclic structure. This compound is part of a class of heterocyclic compounds that have shown significant potential in various fields, including medicinal chemistry and materials science. The presence of the trifluoroacetyl group and the spirocyclic framework contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of robust purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the trifluoroacetyl group to a simpler amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester has a wide range of scientific research applications:
Biology: Its unique structure allows it to interact with biological targets, making it a valuable tool in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique optical characteristics.
Mécanisme D'action
The mechanism of action of 2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the spirocyclic structure can enhance binding affinity to certain receptors, modulating their activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: A simpler analog without the trifluoroacetyl and phenylmethyl ester groups.
6-(tert-Butoxycarbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid: Another derivative with a different protecting group.
2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid tert-butyl ester: A similar compound with a tert-butyl ester group instead of the phenylmethyl ester.
Uniqueness
The uniqueness of 2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester lies in its combination of the trifluoroacetyl group and the spirocyclic framework. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H17F3N2O4 |
|---|---|
Poids moléculaire |
358.31 g/mol |
Nom IUPAC |
benzyl 5-[(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C16H17F3N2O4/c17-16(18,19)13(22)20-12-6-21(8-15(12)9-24-10-15)14(23)25-7-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,20,22) |
Clé InChI |
URIICIBAMSMWAY-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2(CN1C(=O)OCC3=CC=CC=C3)COC2)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl-](/img/structure/B14258445.png)



![{4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile](/img/structure/B14258456.png)



![N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14258495.png)




